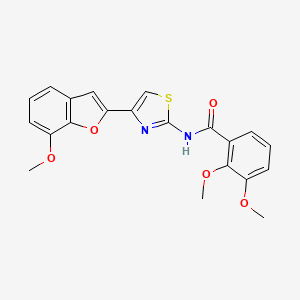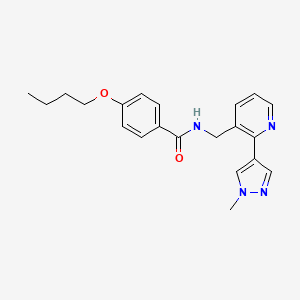
4-丁氧基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that likely exhibits a complex structure due to the presence of multiple functional groups such as the pyrazole ring, pyridine ring, and benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic methods that could be relevant for the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. For instance, the synthesis of a complex pyrazolopyridine derivative was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, with an overall yield of 1% . Similarly, the synthesis of a CCR5 antagonist with a butoxyethoxyphenyl group was developed through esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . These methods could potentially be applied to the synthesis of the target compound with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with pyrazole and pyridine rings can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of a pyrazolone oxime and its derivatives was determined using 1H and 13C NMR spectroscopy, revealing the presence of an intramolecular hydrogen bond in the solid state . These techniques could be employed to analyze the molecular structure of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, providing insights into its tautomeric forms and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar structures. The desmethylation of a methoxy-pyrazolopyridine derivative to yield a precursor for radiolabeling suggests that the methoxy group in such compounds can be manipulated for further chemical transformations . Additionally, the synthesis of a CCR5 antagonist demonstrates the use of the Suzuki–Miyaura reaction for the construction of complex molecules, which could be relevant for the formation of the pyridine-benzamide linkage in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide are not directly reported in the provided papers, the properties of similar compounds can provide some expectations. The solubility, melting point, and stability of the compound could be influenced by the presence of the butoxy group and the pyrazole-pyridine-benzamide core. The compound's ability to form hydrogen bonds could affect its solubility in various solvents, and the presence of multiple aromatic rings could contribute to its UV/Vis absorption properties.
科学研究应用
杂环化合物合成
研究人员深入探索了杂环化合物的合成,包括吡唑和吡啶衍生物,它们与4-丁氧基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯甲酰胺具有相似的结构。例如,吡唑衍生物的功能化反应已被研究,展示了通过特定反应机制获得具有潜在生物活性的化合物的途径(Yıldırım、Kandemirli 和 Demir,2005 年)。此类研究对于开发可能作为药物发现的先导或作为生物研究工具的新化学实体至关重要。
抗氧化、抗肿瘤和抗菌活性
对相关吡唑并吡啶衍生物的化学行为的研究揭示了关于它们的抗氧化、抗肿瘤和抗菌活性的重要发现。新型吡唑并吡啶的微波辅助合成展示了显着的生物活性,强调了这些化合物在治疗应用中的潜力。由涉及基于吡唑的烯胺酮的反应合成的化合物在测定中显示出高抗氧化活性,并且选定的衍生物对肝癌和乳腺癌细胞系表现出显着的抗肿瘤活性,以及抗菌特性(El-Borai、Rizk、Beltagy 和 El-Deeb,2013 年)。这些发现表明 4-丁氧基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯甲酰胺的结构类似物在开发具有潜在生物医学应用的新药剂方面可能是有价值的。
新型合成方法和分子对接
研究还集中在吡啶和稠合吡啶衍生物的新型合成方法和分子对接研究上。例如,已经开发了导致新的三唑并吡啶、吡啶三嗪和吡啶-吡唑杂化衍生物的合成途径,其中一些化合物经过计算机模拟分子对接筛选以探索它们与靶蛋白的结合能。这种方法有助于理解这些化合物与生物靶标的相互作用机制以及它们作为治疗剂的潜在疗效(Flefel、El-Sofany、El-Shahat、Naqvi 和 Assirey,2018 年)。
属性
IUPAC Name |
4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-4-12-27-19-9-7-16(8-10-19)21(26)23-13-17-6-5-11-22-20(17)18-14-24-25(2)15-18/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSPNKKSMFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)
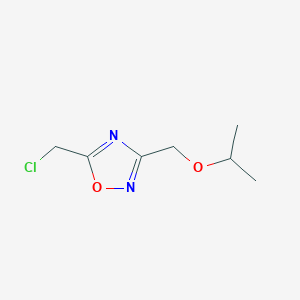

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)
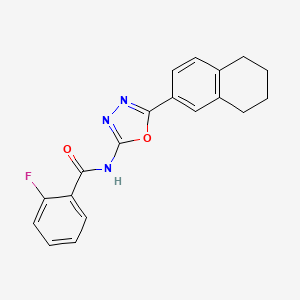
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)
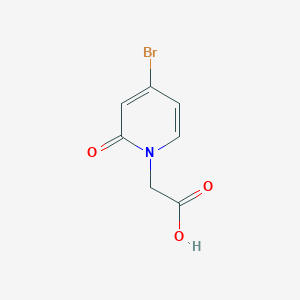
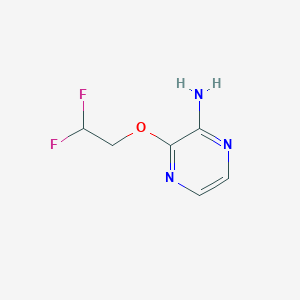
![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)
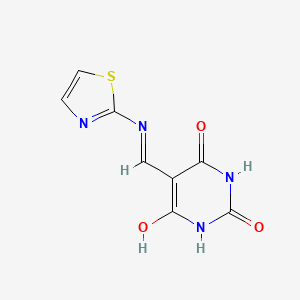

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)
